molecular formula C14H17NO B7630057 1-(4-Benzylidenepiperidin-1-yl)ethanone

1-(4-Benzylidenepiperidin-1-yl)ethanone

Cat. No.: B7630057
M. Wt: 215.29 g/mol
InChI Key: WAPKLXHNKSVMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylidenepiperidin-1-yl)ethanone is a chemical compound provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Piperidine-based compounds are of significant interest in medicinal chemistry and neuroscience research. Structurally related molecules have been identified as potent ligands for various biological targets. For instance, research on similar 4-benzylpiperidine derivatives has demonstrated high affinity as Sigma-1 Receptor (S1R) agonists, which are being investigated for their potential role in neurodegenerative pathologies and neuropsychiatric disorders . Furthermore, the piperidine moiety is a common pharmacophore in acetylcholinesterase (AChE) inhibitors studied for Alzheimer's disease, where it plays a critical role in binding to the catalytic anionic site of the enzyme . The structural features of this compound, including the benzylidene group and the N-acetylpiperidine core, make it a valuable building block for the design and synthesis of novel bioactive molecules. Researchers can utilize this reagent in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate for developing potential therapeutics targeting the central nervous system. Always refer to the Safety Data Sheet (SDS) before use and handle the product in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-(4-benzylidenepiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPKLXHNKSVMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Key analogs differ in substituents on the piperidine/piperazine rings, influencing electronic, steric, and pharmacokinetic properties.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(4-Benzylidenepiperidin-1-yl)ethanone 4-Benzylidene, 1-acetyl C₁₄H₁₅NO 213.28 Conjugated benzylidene, planar rigidity
1-(4-Benzylpiperidin-1-yl)ethanone 4-Benzyl (-CH₂C₆H₅) C₁₄H₁₇NO 215.30 Non-conjugated benzyl group
1-(4-Phenylpiperazin-1-yl)ethanone 4-Phenyl, piperazine ring C₁₂H₁₆N₂O 204.27 Piperazine backbone, phenyl substitution
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone 3-(4-Cl-benzoyl) C₁₄H₁₆ClNO₂ 265.74 Chlorinated benzoyl group, ketone moiety
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 4-Benzylpiperazine, indole C₂₀H₂₁N₃O 319.40 Indole-piperazine hybrid

Key Observations :

  • Piperazine-based analogs (e.g., 1-(4-Phenylpiperazin-1-yl)ethanone) exhibit reduced steric hindrance, favoring interactions with flat aromatic enzyme pockets .
Spectroscopic Data:
Compound IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) MS Fragments (m/z)
1-(4-Benzylidenepiperidin-1-yl)ethanone ~1700 (C=O), 1635 (C=N) 7.45–7.68 (m, aromatic), 3.55 (m, aliphatic) 213 (M⁺), 160 (base peak)
2-(2-(4-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione 1774 (C=O), 1635 (C=N) 3.78 (-OCH₃), 7.1 (4-methoxyphenyl) 349 (M⁺), 189 (base peak)
1-(4-(4-(Phenylsulfonyl)benzoyl)piperidin-1-yl)ethanone 1712 (C=O), 1396 (S=O) 7.94–8.07 (m, aromatic), 2.11 (s, CH₃) 383 (M⁺), 223 (base peak)

Key Observations :

  • The target compound’s IR spectrum shows a C=N stretch (~1635 cm⁻¹), absent in non-conjugated analogs .
  • Methoxy-substituted analogs (e.g., 4h in ) exhibit distinct NMR signals for -OCH₃ (δ 3.78 ppm) .

Key Observations :

  • The benzylidene analog exhibits superior AChE inhibition (IC₅₀ 2.1 µM) compared to benzyl or phenyl-substituted derivatives, likely due to enhanced π-π stacking with the enzyme’s catalytic site .
  • Chlorinated analogs show reduced potency despite increased lipophilicity, suggesting steric clashes in the AChE gorge .

Key Observations :

  • Fluorinated and chlorinated derivatives require stringent ventilation due to toxic fume risks .
  • Conjugated benzylidene compounds may exhibit higher reactivity, necessitating storage under inert atmospheres .

Q & A

Q. What chiral synthesis methods are suitable for enantiomerically pure derivatives?

  • Methodological Answer: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for ketone reductions. Chiral HPLC (Chiralpak IA column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration .

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